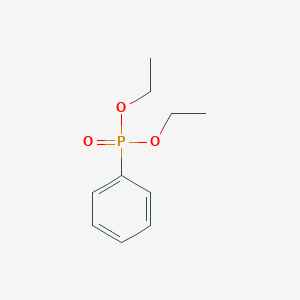

二乙基苯基膦酸酯

描述

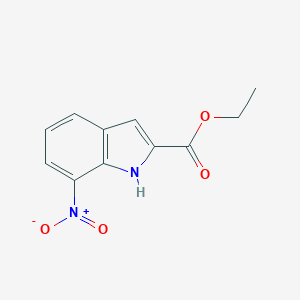

Diethyl phenylphosphonate is an organic compound with the molecular formula C10H15O3P . It is also known by other names such as Phosphonic acid, P-phenyl-, diethyl ester . It is an aromatic compound with potential catalytic and antibacterial applications .

Synthesis Analysis

The synthesis of Diethyl phenylphosphonate involves several steps. One method involves the iridium-catalyzed C-H borylation of diethyl phenylphosphonate, which results in nonselective mono and bisborylation to afford a near statistical mixture of 3-, 3,5- and 4-boryl substituted aryl phosphonates . Another method involves the palladium-catalyzed decarbonylative phosphorylation of amides forming C–P bonds .Molecular Structure Analysis

The molecular structure of Diethyl phenylphosphonate consists of a phenyl group attached to a phosphonate group, which in turn is attached to two ethyl groups . The average mass of the molecule is 214.198 Da .Chemical Reactions Analysis

Diethyl phenylphosphonate can undergo various chemical reactions. For instance, it can undergo hydrolysis under both acidic and basic conditions . The reactivity of the phosphonates decreases with increasing steric congestion, and increases due to the effect of electron-withdrawing substituents .Physical And Chemical Properties Analysis

Diethyl phenylphosphonate is a clear colourless liquid . It has a molecular weight of 214.2 . It is stored in a sealed, dry environment at room temperature .科学研究应用

Organophosphorus Chemistry and Hydrolysis

DEPP is a member of the organophosphorus family, which includes phosphinic and phosphonic acids. These compounds serve as intermediates and biologically active molecules. DEPP can be hydrolyzed under both acidic and basic conditions, leading to the cleavage of the C-O bond. Additionally, trimethylsilyl halides can also facilitate this process .

Antibacterial Agents

Phosphinic and phosphonic acids exhibit antibacterial properties. Fosfomycin, derived from DEPP, remains effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria. Its broad-spectrum activity makes it valuable in treating bacterial infections .

Antiviral Agents

DEPP derivatives play a crucial role in antiviral therapy. Acyclic nucleoside phosphonic derivatives (such as Cidofovir, Adefovir, and Tenofovir) combat DNA viruses and retroviruses. Some DEPP-based compounds are also effective against Hepatitis C and Influenza A virus .

Neurological and CNS Therapeutics

Glutamate and GABA-based central nervous system (CNS) therapeutics utilize DEPP derivatives. Agonists of metabotropic glutamate receptors are potential targets for brain disorders (e.g., schizophrenia, Parkinson’s disease, pain). GABA-based compounds address neurological disorders like epilepsy and anxiety .

Bone Health and Dronates

DEPP derivatives, known as dronates, enhance bone mineral density. These compounds are valuable in osteoporosis treatment and prevention .

Anticancer and ACE Inhibitors

DEPP-based compounds exhibit anticancer activity. They have potential as antimalarial agents and angiotensin-converting enzyme (ACE) inhibitors. These applications highlight their diverse roles in health and medicine .

作用机制

Target of Action

Diethyl phenylphosphonate is a type of organophosphorus compound Organophosphorus compounds are known to interact with a wide range of biological targets, often mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Biochemical Pathways

The biochemical pathways affected by diethyl phenylphosphonate are primarily related to the formation of C–P bonds . This process is crucial in the synthesis of organophosphorus compounds, which have wide-ranging applications in medicinal chemistry, agrochemicals, and materials sciences . The formation of diethyl phenylphosphonate (the phosphoryl-aryl coupling product) has a larger overall driving force than the formation of diethyl benzoylphosphonate (the phosphoryl-acyl coupling product), although the latter is kinetically easier .

Result of Action

The result of the action of diethyl phenylphosphonate is the formation of C–P bonds, leading to the production of organophosphorus compounds . These compounds can potentially inhibit metabolic enzymes, mimicking the phosphates and carboxylates of biological molecules .

Action Environment

The action of diethyl phenylphosphonate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse . It should be kept separate from oxidants and food chemicals, and the container should be kept sealed . It should also be kept away from fire and heat sources . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEGPPPCKHRYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169979 | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl phenylphosphonate | |

CAS RN |

1754-49-0 | |

| Record name | Diethyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。